1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
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Overview
Description
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclohexylsulfonyl group, an azetidine ring, and a triazole moiety, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclohexylsulfonyl Group: This step involves sulfonylation reactions where cyclohexylsulfonyl chloride is reacted with the azetidine intermediate.
Attachment of the Triazole Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include the use of bases or acids as catalysts.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions or cellular processes.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or antifungal agent.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)propanone
- 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)butanone
Comparison: Compared to similar compounds, 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c18-13(8-17-10-14-9-15-17)16-6-12(7-16)21(19,20)11-4-2-1-3-5-11/h9-12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPGTOSSKHLSJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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